6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1190316-49-4
Cat. No.: VC2831933
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
![6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine - 1190316-49-4](/images/structure/VC2831933.png)
Specification
CAS No. | 1190316-49-4 |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
IUPAC Name | 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3 |
Standard InChI Key | HJYBLCICEKHSRX-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N1)C=C(C=N2)OC |
Canonical SMILES | CC1=CC2=C(N1)C=C(C=N2)OC |
Introduction
Chemical Structure and Properties
The compound 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyrrolo[3,2-b]pyridine core structure with a methoxy group at position 6 and a methyl group at position 2. The compound has the CAS number 1190316-49-4 . The molecular structure features a nitrogen-containing bicyclic system with specific functional group substitutions that contribute to its unique chemical and biological properties.
The basic physical and chemical properties of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine are summarized in the following table:
Property | Value |
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IUPAC Name | 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine |
CAS Number | 1190316-49-4 |
Molecular Formula | C9H10N2O |
Molecular Weight | 162.19 g/mol |
InChI | InChI=1S/C9H10N2O/c1-6-3-8-9(11-6)4-7(12-2)5-10-8/h3-5,11H,1-2H3 |
InChI Key | HJYBLCICEKHSRX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N1)C=C(C=N2)OC |
This compound requires specific storage conditions to maintain its stability. It is recommended to store it under an inert atmosphere at temperatures below -20°C to prevent degradation. The presence of the methoxy group enhances its solubility compared to similar compounds without this functional group, which is an important consideration for its application in biological systems.
Synthesis and Preparation Methods
The synthesis of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions using appropriate precursors under specific conditions. Common starting materials include 2-methylpyridine and 6-methoxypyridine derivatives. The general synthetic route often employs strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
The reaction conditions are critical for the successful synthesis of this compound. Typically, the reaction is carried out in an inert atmosphere to prevent oxidation of the intermediates and at elevated temperatures to ensure complete cyclization. The specific reaction conditions may vary depending on the synthetic route chosen, but maintaining an oxygen-free environment is generally crucial for achieving good yields.
Industrial production of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine often involves optimized large-scale batch reactions using similar synthetic routes as those employed in laboratory settings. The process is typically optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification methods such as recrystallization or chromatography are commonly employed to obtain the final product with high purity.
Biochemical Analysis
Target of Action
The primary molecular target of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine has been identified as the Fibroblast Growth Factor Receptor (FGFR) family of proteins. This compound interacts with FGFRs by binding to the receptor's extracellular ligand-binding domains, which leads to the inhibition of receptor signaling and downstream effects.
Mode of Action
At the molecular level, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This binding prevents the phosphorylation of downstream targets and disrupts the signaling cascade that would otherwise promote cell proliferation and survival in cancer cells.
Biochemical Pathways
The inhibition of FGFRs by 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine affects several key biochemical pathways that are crucial for cell growth and survival. These include:
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RAS-MEK-ERK pathway: Inhibition of this pathway reduces cell proliferation
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Phospholipase C gamma (PLCγ) pathway: Affects calcium signaling and cellular responses
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PI3K-Akt pathway: Influences cell survival and metabolism
These pathways are interconnected and play essential roles in cellular processes such as proliferation, differentiation, and survival. By inhibiting FGFRs, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activity
Cellular Effects
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine demonstrates significant effects on various cellular processes, particularly in cancer cells. In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells and induces apoptosis. The compound's effects are dose-dependent, with low to moderate doses effectively inhibiting tumor growth while maintaining minimal toxicity.
The biological effects of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine are summarized in the following table:
Effect | Description |
---|---|
Cell Proliferation | Inhibition observed in breast cancer cells |
Apoptosis | Induction in cancer cell lines |
Tumor Growth Inhibition | Effective at low to moderate doses |
Toxicity | Minimal at therapeutic doses |
Research Findings
Several studies have highlighted the potential therapeutic applications of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine, particularly in cancer treatment. Research indicates that this compound can significantly reduce the proliferation of 4T1 breast cancer cells through FGFR inhibition. Additionally, it has been shown to induce apoptosis in these cells, suggesting its potential as an anticancer agent.
A notable case study involved the administration of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine in a preclinical model of breast cancer. The study demonstrated a significant reduction in tumor size compared to control groups and a marked increase in apoptotic markers within the tumor tissue. These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.
Metabolic Pathways
The metabolism of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine involves oxidation and conjugation reactions that facilitate its excretion from the body. Understanding these metabolic pathways is crucial for optimizing the compound's therapeutic efficacy and minimizing potential side effects. The primary metabolic routes include hydroxylation of the methyl group and O-demethylation of the methoxy group, followed by conjugation with glucuronic acid or sulfate to enhance water solubility and excretion.
Chemical Reactivity
Types of Reactions
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions due to the presence of the pyridine and pyrrole rings, as well as the methoxy and methyl substituents. Some of the common reactions include:
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Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
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Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the pyridine ring.
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Substitution: The compound can undergo various substitution reactions, including halogenation and nucleophilic substitution, particularly at positions where the electron density is high.
Common Reagents and Conditions
The reactivity of 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine varies depending on the specific reagents and conditions used. Common reagents for different types of reactions include:
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For oxidation reactions: KMnO4 in acidic or basic medium, CrO3 in acetic acid
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For reduction reactions: LiAlH4 in dry ether, NaBH4 in methanol
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For substitution reactions: N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation, sodium methoxide (NaOMe) for nucleophilic substitution
The choice of reagents and conditions depends on the desired transformation and the specific functional groups to be modified or introduced.
Comparison with Similar Compounds
6-Methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine belongs to a family of heterocyclic compounds with related structures but varying substitution patterns. Some similar compounds include:
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6-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine
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6-Methoxy-1H-pyrrolo[3,2-b]pyridine (lacking the methyl group)
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2-Methyl-1H-pyrrolo[3,2-b]pyridine (lacking the methoxy group)
Another related compound is 6-methoxy-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-b]pyridine (CAS: 850785-50-1), which differs in the arrangement of the pyrrolo-pyridine system ([2,3-b] instead of [3,2-b]) and contains an additional methylsulfanyl group at position 3 .
The presence of both methoxy and methyl groups in 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine gives it unique chemical and biological properties. The methoxy group at position 6 enhances its solubility and ability to interact with biological targets, while the methyl group at position 2 affects its steric properties, potentially leading to different binding affinities and selectivities compared to its analogs.
Applications in Scientific Research
Chemistry Applications
In the field of chemistry, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its well-defined reactivity patterns and functional group compatibility make it useful for constructing larger molecular structures with specific properties and functions.
Biology Applications
In biological research, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with specific biological targets, particularly the FGFR family of proteins, makes it a valuable tool for investigating signal transduction pathways and cellular responses.
Medicinal Research
In medicinal chemistry, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine is being explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease processes. Its demonstrated ability to inhibit FGFRs and affect cancer cell proliferation and survival makes it a promising candidate for the development of novel anticancer therapies.
Industrial Applications
In industrial settings, 6-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine may be used in the development of new materials with unique electronic or optical properties. The heterocyclic structure and specific substitution pattern contribute to its potential usefulness in various industrial applications, including the development of functional materials and specialized chemicals.
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